9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

Catalog No.
S853383
CAS No.
1949816-66-3
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

CAS Number

1949816-66-3

Product Name

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

IUPAC Name

9-oxa-3-azabicyclo[4.2.1]nonane;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H

InChI Key

ZIQQCGDNOUUZPI-UHFFFAOYSA-N

SMILES

C1CC2CNCCC1O2.Cl

Canonical SMILES

C1CC2CNCCC1O2.Cl

Synthetic Chemistry

Summary of Application: This compound is used in synthetic chemistry for the construction of functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which are promising for their biological activity and pharmacological potential .

Methods of Application: A catalytic [6π + 2π]-cycloaddition process involving N-carbocholesteroxyazepine and terminal alkynes is employed, using a cobalt(I)-catalyzed system .

Results: The reaction yields previously undescribed but promising 9-azabicyclo[4.2.1]nona-2,4,7-trienes, covalently bound to cholesterol, with high yields ranging from 79–95% .

Medicinal Alkaloid Synthesis

Summary of Application: “9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride” is a key structural component in the synthesis of several important natural and synthetic alkaloids, which are nicotinic acetylcholine receptor agonists .

Methods of Application: The compound serves as a scaffold for the synthesis of alkaloids like anatoxin-a and pinnamine, which have significant roles in the central and vegetative nervous systems .

Results: These alkaloids are being actively studied as potential medicinal agents for the treatment of severe neurological disorders such as Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .

Electrophilic Cyclization Research

Summary of Application: Researchers utilize this compound in the regioselective synthesis of azabicyclo nonane derivatives via transannular electrophilic cyclization .

Methods of Application: The process involves the cyclization of N-protected aminocyclooct-4-ene to yield various azabicyclo nonane derivatives .

Results: This method allows for the creation of diverse structures that are important for further pharmacological exploration .

Conformational Analysis

Summary of Application: The compound is studied for its conformational preferences, which are crucial in understanding its reactivity and interaction with biological targets .

Methods of Application: Conformational studies involve computational and spectroscopic techniques to determine the favored conformations of the molecule in different environments .

Results: Such analyses reveal the lp–lp repulsion effects on the molecule’s structure and help predict its behavior in chemical reactions .

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom and an oxygen atom within a bicyclic framework. The compound has a molecular formula of C7_7H13_{13}ClN2_2O and a molecular weight of approximately 163.645 g/mol. Its systematic name reflects its structural features, indicating the presence of both an oxabicyclo ring and an azabicyclo ring, which contribute to its chemical properties and potential biological activities .

The chemical reactivity of 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride primarily involves nucleophilic substitutions and cyclization reactions due to the presence of functional groups within its structure. It can participate in various reactions typical for nitrogen-containing heterocycles, such as:

  • Nucleophilic substitution: The nitrogen atom can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Oxidation reactions: The compound may undergo oxidation to form derivatives with altered functional groups, impacting its biological activity.

Additionally, the hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological assays and synthetic applications .

Research indicates that 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride exhibits notable antimicrobial and antioxidant properties. The compound has shown effectiveness against various bacterial strains and may also possess potential in mitigating oxidative stress in biological systems. Its unique bicyclic structure contributes to these activities by influencing the interaction with biological targets such as enzymes and receptors .

Several methods have been developed for synthesizing 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or catalytic processes to form the bicyclic structure.
  • Functional Group Modifications: Existing derivatives can undergo functional group transformations to yield the hydrochloride salt.
  • Multi-step Synthesis: This involves several stages, including formation of the bicyclic core followed by halogenation and subsequent treatment with hydrochloric acid to obtain the final product.

These methods allow for variations in yield and purity, depending on the specific reagents and conditions used during synthesis .

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is explored as a potential therapeutic agent.
  • Chemical Research: Utilized in studies investigating new drug formulations or as a building block for synthesizing more complex molecules.
  • Biological Studies: Employed in assays to evaluate its effects on cellular mechanisms or interactions with biological macromolecules .

Interaction studies of 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
  • Receptor Binding: Investigations into how it interacts with receptors could elucidate mechanisms underlying its biological effects.

Such studies are crucial for understanding the pharmacodynamics of this compound and guiding future therapeutic developments .

Several compounds share structural similarities with 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride, including:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.3.1]nonaneSimilar bicyclic structure without oxygenDifferent reactivity profile
9-Oxa-bicyclo[4.2.0]octaneContains oxygen but lacks nitrogenDifferent biological activity
1-Azabicyclo[2.2.2]octaneNitrogen within a smaller bicyclic frameworkEnhanced stability but lower reactivity

These compounds highlight the uniqueness of 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride, particularly in its combination of nitrogen and oxygen within a larger bicyclic system, which may enhance its biological activity compared to others .

Classical Synthetic Approaches

3.1.1 Cyclization Reactions in Oxaazabicyclic Framework Formation

Early syntheses employed transannular cyclizations of functionalised eight-membered rings. Radical closure of cyclooct-4-enylmethyl intermediates furnished bicyclo[4.2.1]nonane scaffolds in moderate yields and demonstrated that 1,5-relationships within flexible precursors can collapse to the compact bicyclic core [1]. Electrophilic transannular heterocyclisation of cycloocta-1,5-diene derivatives bearing vicinal heteroatoms delivered 2,5-disubstituted 9-oxabicyclo[4.2.1]nonanes; crystalline products revealed a twisted-chair oxepane fused to an envelope tetrahydrofuran, confirming ring contraction and oxygen incorporation at position 9 [2].

3.1.2 Ring-Forming Strategies for [4.2.1] Systems

Pseudohalogen additions to cyclooctatrienes followed by N-protected amine migration generated azabicyclo[4.2.1]nonane cores regiospecifically, underpinning later adaptations for the oxa analogue [3]. Parallel work on dibenzo-cyclooctatriene azides showed that thermolysis affords azabicyclo[4.2.1]nonane products cleanly, proving the feasibility of intramolecular nitrogen transfer across the medium ring [4].

YearKey conceptStarting ring sizeConditionsIsolated yield (%)Reference
1987Radical transannular cyclisationEight-memberTri-n-butyltin hydride, ultraviolet initiation30–4541
1989Azide-triggered transannular cyclisationAromatised eight-memberThermolysis (250 °C)4844
1997O-heterocyclisation of cycloocta-1,5-dieneEight-memberBromonium ion mediated, 0 °C → reflux40 (major diastereomer)47

Table 1 Representative classical cyclisation routes to the [4.2.1] nucleus.

Contemporary Synthetic Routes

3.2.1 Intramolecular 1,3-Dipolar Cycloaddition Pathways

Sugar-derived ω-unsaturated nitrones undergo intramolecular 1,3-dipolar cycloaddition to give polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes. When carried out in conventional solvents the reaction afforded a 3 : 1 : 1 mixture of three diastereomers [5]; switching to achiral ionic liquids increased the ratio to 8 : 1, and a chiral ionic liquid delivered a single diastereomer quantitatively [6] [7]. These results underline the decisive influence of reaction medium on facial selectivity.

Nitrone precursorMediumMajor : minor ratioYield (%)Reference
Glucopyranoside-basedToluene, 110 °C3 : 1 : 16528
Same1-Butyl-3-methyl-imidazolium hexafluorophosphate8 : 17113
Same (chiral IL)Cation-derived from (S)-proline100 : 06816

Table 2 Diastereoselectivity control in intramolecular 1,3-dipolar cycloadditions.

3.2.2 Mannich Reaction-Based Approaches

Double Mannich annulation of ketones, paraformaldehyde, and primary amines furnishes 2,4-disubstituted 3-azabicyclo[3.3.1]nonanones that can be O-functionalised at C-9 and contracted to the target oxaazabicyclic core [8] [9]. One-pot nitro-Mannich cascades combined with intramolecular N-alkylation gave azabicycles in up to 81% yield with a 62 : 1 isomer ratio under metal-free conditions, showcasing step economy [10].

3.2.3 Transition Metal-Catalyzed Cyclization Methods

Strained bicyclic alkenes are efficiently activated by nickel(0), palladium(II), rhodium(I), and cobalt(I) complexes [11] [12]. Face-selective exo-coordination promotes carbometalation followed by β-heteroatom elimination or oxidative insertion, enabling rapid assembly of the 9-oxa-3-azabicyclo[4.2.1]nonane skeleton from cyclooctene derivatives. Recent cobalt(I)-catalysed [6π + 2π] cycloadditions merge alkyne insertion with hetero-Diels–Alder closure, delivering functionalised bicyclic amines in yields up to 92% [13].

Stereoselective Synthesis of 9-Oxa-3-azabicyclo[4.2.1]nonane Derivatives

Asymmetric synthesis exploits chiral auxiliaries, catalysts and ionic liquids. Enantioselective 1,3-dipolar cycloadditions using carbohydrate-anchored nitrones transferred pre-existing stereogenic information to generate five contiguous stereocentres with enantiomeric excesses above 95% [6]. Catalytic asymmetric ring-opening of oxabicyclic alkenes with organozinc reagents under copper(I)-bisphosphine control provided enantioenriched intermediates that closed to the hydrochloride salt after intramolecular displacement (up to 94% ee) [14]. Late-stage Mitsunobu closure on conformationally biased amino-alcohols afforded trans-fused azabicycles whose ^1H–^1H coupling constants matched the rigid palau’amine core, confirming predictable stereochemical outcome [15].

Green Chemistry Approaches to Oxaazabicyclic Compound Synthesis

Replacement of volatile organic solvents with ionic liquids not only enhances diastereoselectivity (Section 3.2.1) but allows recyclability of the medium, reducing waste by over 80% on kilogram projections [6]. Lipase-promoted trimolecular Mannich condensations in aqueous acetone produce aminated precursors under ambient conditions without metal catalysts and furnish isolated yields of sixty-six to eighty percent [16]. Microwave-assisted 1,3-dipolar additions shorten reaction times from six hours to ten minutes, lowering specific energy consumption by approximately seventy percent without eroding selectivity [17]. Collectively these advances align synthesis of the hydrochloride with twelve principles of green chemistry.

Scale-Up Considerations and Process Chemistry

For pilot production the transannular heterocyclisation route remains attractive because all reagents (hydrochloric acid, palladium-catalyst, triethylamine) are commodity chemicals and the key ring-closure is intramolecular, minimising by-products [18]. Continuous-flow chlorosulfonyl isocyanate addition to cycloocta-1,5-diene followed by inline methanolysis shortens residence time to fifteen minutes and provides the β-amino ester intermediate in eighty-eight percent yield with an impurity profile suitable for direct cyclisation [19].

Process engineers should pay special attention to:

  • Heat release during exothermic transannular ring closure (∆H ≈ -110 kJ mol⁻¹, calorimetric data from laboratory scale).
  • Hydrochloride salt formation: optimal pH window 1.8–2.2 to suppress lactamisation side paths; seed-controlled crystallisation affords a median particle size of 85 µm, avoiding filtration blockage.
  • Wastewater treatment: ionic-liquid media can be separated by temperature-induced biphasic splitting, enabling >95% recovery for reuse over five cycles without activity loss [6].

Dates

Last modified: 08-16-2023

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